molecular formula C7H9FO B14387854 6-Fluoro-3-methylcyclohex-2-en-1-one CAS No. 88100-67-8

6-Fluoro-3-methylcyclohex-2-en-1-one

Cat. No.: B14387854
CAS No.: 88100-67-8
M. Wt: 128.14 g/mol
InChI Key: CRHTVEFBQZHJSG-UHFFFAOYSA-N
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Description

6-Fluoro-3-methylcyclohex-2-en-1-one is an organic compound with the molecular formula C7H9FO It is a fluorinated derivative of cyclohexenone, characterized by the presence of a fluorine atom at the 6th position and a methyl group at the 3rd position on the cyclohexene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-3-methylcyclohex-2-en-1-one can be achieved through several methods:

    Fluorination of 3-methylcyclohex-2-en-1-one: This involves the selective introduction of a fluorine atom at the 6th position using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.

    Cyclization of Fluorinated Precursors: Starting from fluorinated precursors, cyclization reactions can be employed to form the desired cyclohexenone structure. This may involve the use of catalysts and specific reaction conditions to ensure the correct placement of the fluorine atom and methyl group.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-3-methylcyclohex-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium methoxide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in ether, hydrogen gas with palladium on carbon catalyst.

    Substitution: Sodium methoxide in methanol, potassium cyanide in dimethyl sulfoxide.

Major Products Formed

    Oxidation: Formation of this compound ketone or carboxylic acid derivatives.

    Reduction: Formation of 6-fluoro-3-methylcyclohexanol or 6-fluoro-3-methylcyclohexane.

    Substitution: Formation of 6-substituted-3-methylcyclohex-2-en-1-one derivatives.

Scientific Research Applications

6-Fluoro-3-methylcyclohex-2-en-1-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activity, including its effects on enzyme function and cellular processes.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 6-Fluoro-3-methylcyclohex-2-en-1-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, altering their function and leading to various biological effects.

    Pathways Involved: It may influence signaling pathways, metabolic processes, or gene expression, resulting in changes in cellular behavior and function.

Comparison with Similar Compounds

Similar Compounds

    3-Methylcyclohex-2-en-1-one: Lacks the fluorine atom, resulting in different chemical and biological properties.

    6-Fluorocyclohex-2-en-1-one: Lacks the methyl group, leading to variations in reactivity and applications.

    3-Methyl-2-cyclohexen-1-one: Similar structure but without the fluorine atom, affecting its chemical behavior.

Uniqueness

6-Fluoro-3-methylcyclohex-2-en-1-one is unique due to the presence of both the fluorine atom and the methyl group, which confer distinct chemical properties and potential applications. The fluorine atom enhances the compound’s stability and reactivity, while the methyl group influences its steric and electronic characteristics.

Properties

CAS No.

88100-67-8

Molecular Formula

C7H9FO

Molecular Weight

128.14 g/mol

IUPAC Name

6-fluoro-3-methylcyclohex-2-en-1-one

InChI

InChI=1S/C7H9FO/c1-5-2-3-6(8)7(9)4-5/h4,6H,2-3H2,1H3

InChI Key

CRHTVEFBQZHJSG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)C(CC1)F

Origin of Product

United States

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